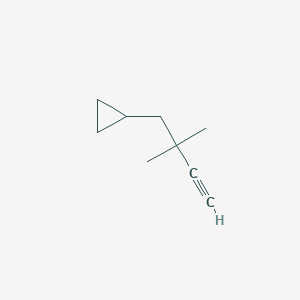
(2,2-Dimethylbut-3-yn-1-yl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethylbut-3-yn-1-yl)cyclopropane: is an organic compound with the molecular formula C9H14 It features a cyclopropane ring attached to a butynyl group, which is further substituted with two methyl groups at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylbut-3-yn-1-yl)cyclopropane typically involves the cyclopropanation of an appropriate alkyne precursor. One common method is the reaction of 2,2-dimethylbut-3-yn-1-ol with a cyclopropanating agent such as diiodomethane in the presence of a strong base like sodium hydride . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2,2-Dimethylbut-3-yn-1-yl)cyclopropane can undergo oxidation reactions, typically using reagents like or . These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as . This process converts the alkyne group into an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring can be opened by nucleophiles like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst, elevated pressure.
Substitution: Sodium hydroxide in ethanol, reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Alcohols, amines.
Applications De Recherche Scientifique
Chemistry: (2,2-Dimethylbut-3-yn-1-yl)cyclopropane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its reactivity with biological molecules provides insights into enzyme-substrate interactions .
Medicine: The compound’s ability to undergo diverse chemical reactions makes it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of (2,2-Dimethylbut-3-yn-1-yl)cyclopropane involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and signal transduction pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
- (2,2-Dimethylbut-3-yn-1-yl)benzene
- 4-Benzyloxy-3,3-dimethylbut-1-yne
- (2,2-Dimethylbut-3-yn-1-yl)oxy)methylbenzene
Comparison: Compared to its analogs, (2,2-Dimethylbut-3-yn-1-yl)cyclopropane is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. The ring strain in cyclopropane makes it more reactive than its linear counterparts, allowing for a wider range of chemical transformations .
Propriétés
Formule moléculaire |
C9H14 |
|---|---|
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
2,2-dimethylbut-3-ynylcyclopropane |
InChI |
InChI=1S/C9H14/c1-4-9(2,3)7-8-5-6-8/h1,8H,5-7H2,2-3H3 |
Clé InChI |
XLGNHARRTCRCRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1CC1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


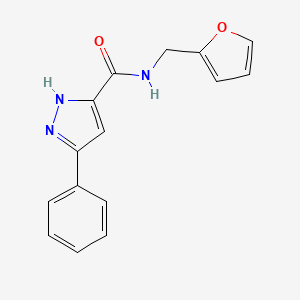
![5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride](/img/structure/B13573392.png)
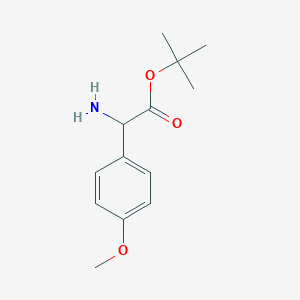

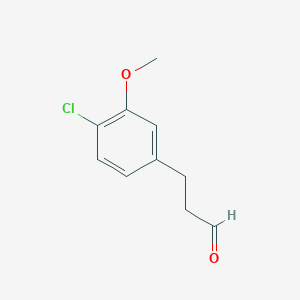
![1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol](/img/structure/B13573423.png)
![3-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13573425.png)
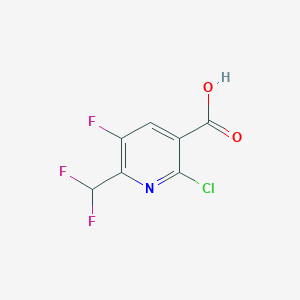
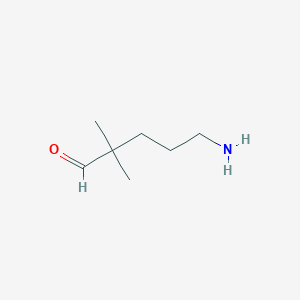
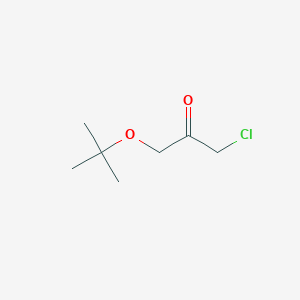
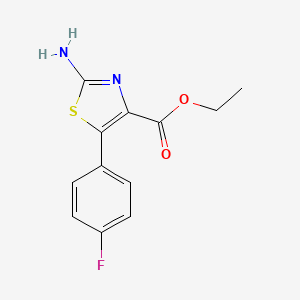
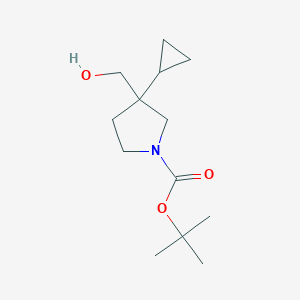
phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)
![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13573464.png)
